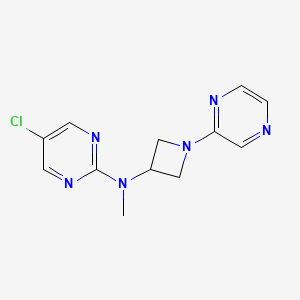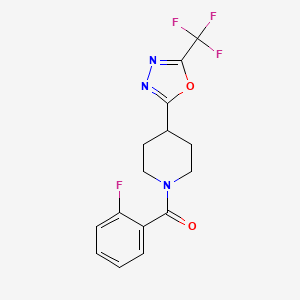![molecular formula C16H16BrN3O2 B2874377 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034389-05-2](/img/structure/B2874377.png)
2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Reactivity
Research on compounds similar to 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide often focuses on their synthesis and reactivity. For example, the synthesis of 1,2,3,5-tetrasubstituted pyrrole derivatives from 2-(2-bromoallyl)-1,3-dicarbonyl compounds illustrates the versatility of bromo-substituted compounds in organic synthesis. These compounds are converted into various intermediates through reactions that include base-promoted cyclization, leading to the formation of complex heterocyclic structures (Demir, Akhmedov, & Sesenoglu, 2002).
Heterocyclic Chemistry
Another area of interest is the development of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, the solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3,4-dihydropyrazino[1, 2-b]indazol-2-iums demonstrate the potential of bromo-substituted compounds in creating complex fused heterocycles under mild conditions (Kočí & Krchňák, 2010).
Molecular Interactions and Structure Analysis
Research into the molecular interactions and structure analysis of antipyrine-like derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provides insights into the solid-state structures of these compounds. Studies employing X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations reveal the stabilization mechanisms in the crystal packing of these compounds, underlining the importance of hydrogen bonds and π-interactions (Saeed et al., 2020).
Potential Antimicrobial Activities
Brominated compounds have also been explored for their potential antimicrobial activities. The synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrates how these compounds can serve as precursors for the development of new antimicrobial agents. Such research highlights the potential of bromo-substituted compounds in addressing the need for new antibiotics (El-Hashash et al., 2015).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are the LuxR-type receptors . These receptors are a class of proteins that play a crucial role in the regulation of gene expression in response to fluctuations in cell-population density, a phenomenon known as quorum sensing .
Mode of Action
The compound acts as an active inhibitor of the LuxR-type receptors . Specifically, it inhibits the putative LuxR-type receptor in Acinetobacter baumannii – AbaR, and the quorum-sensing repressor in P. aeruginosa – QscR . By inhibiting these receptors, the compound interferes with the normal functioning of quorum sensing, thereby affecting the behavior of the bacterial population .
Biochemical Pathways
The compound’s action on the LuxR-type receptors disrupts the normal quorum sensing pathways in bacteria . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior. It involves the production, release, and subsequent detection of signaling molecules known as autoinducers. By inhibiting the LuxR-type receptors, the compound prevents the detection of these autoinducers, thereby disrupting the communication between bacteria .
Result of Action
The inhibition of the LuxR-type receptors by the compound leads to a disruption in the quorum sensing mechanism in bacteria . This can result in changes in bacterial behavior, such as reduced virulence or altered biofilm formation . The exact molecular and cellular effects can vary depending on the specific strain of bacteria and the environmental conditions .
特性
IUPAC Name |
2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZFHGVCOEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)
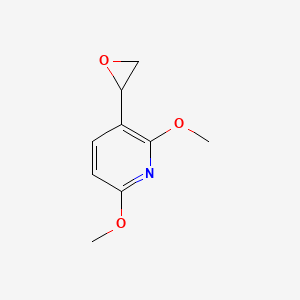
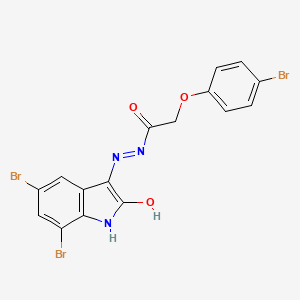
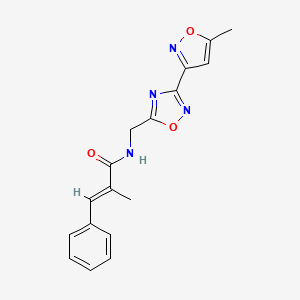
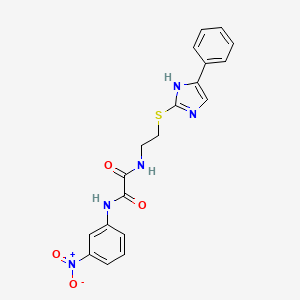
![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2874305.png)

![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
